

# Unveiling Efficiency: A Cost-Benefit Analysis of FastDigest vs. Conventional Restriction Enzymes

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In the fast-paced world of molecular biology, optimizing workflows for speed, simplicity, and cost-effectiveness is paramount. Restriction enzyme digestion, a cornerstone technique for DNA manipulation, has seen significant innovation with the advent of "fast" enzyme systems. This guide provides a comprehensive cost-benefit analysis of Thermo Scientific™ FastDigest™ enzymes compared to conventional restriction enzymes, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific needs.

## At a Glance: Key Differences

Feature	FastDigest Enzymes	Conventional Restriction Enzymes
Digestion Time	5-15 minutes[1][2]	1 hour to overnight
Buffer System	Single universal buffer for all enzymes[3][1][4]	Multiple buffers with varying compatibility[4]
Double Digestion	Simple, one-tube reaction[5]	Often requires sequential digestion and buffer changes[4][6]
Downstream Compatibility	High, with many modifying enzymes 100% active in the same buffer[3]	May require DNA purification between steps
Star Activity	Minimized due to short incubation times[1][4]	A known issue, especially with prolonged incubation or suboptimal conditions[4][7][8][9]
Direct Gel Loading	Yes, with FastDigest Green Buffer[3]	Requires addition of a separate loading dye

## Cost Analysis: A Head-to-Head Comparison

While the upfront cost of FastDigest enzymes may appear higher in some instances, a comprehensive analysis reveals a more nuanced picture when considering the savings in time and supplementary reagents. Below is a sample cost comparison for three commonly used restriction enzymes. Prices are illustrative and may vary by supplier and location.

Enzyme	Format	Cost per Unit/Reaction (USD)	Notes
FastDigest EcoRI	800 reactions	~\$0.11 per reaction	Price based on an 800-reaction vial.
Conventional EcoRI	10,000 units	~\$0.007 per unit	Typically, 1 unit digests 1 µg of DNA in 1 hour. A standard reaction may use 10-20 units.
FastDigest BamHI	800 reactions	~\$0.11 per reaction	Price based on an 800-reaction vial.
Conventional BamHI	10,000 units	~\$0.007 per unit	Unit definition is similar to conventional EcoRI.
FastDigest HindIII	800 reactions	~\$0.11 per reaction	Price based on an 800-reaction vial.
Conventional HindIII	10,000 units	~\$0.007 per unit	Unit definition is similar to conventional EcoRI.

Note on "Units" vs. "Reactions": It is important to understand the difference in how these enzymes are quantified. A "unit" of a conventional enzyme is typically defined as the amount required to digest 1 µg of a specific DNA substrate in 1 hour.<sup>[9]</sup> A FastDigest "reaction" is defined as 1 µL of enzyme used to cut 1 µg of substrate DNA in 5-15 minutes.<sup>[3]</sup> For routine plasmid digestion, researchers often use an excess of conventional enzymes (e.g., 10-20 units) to ensure complete digestion, which can increase the cost per reaction.

## Performance Comparison: Speed, Simplicity, and Efficiency

The primary advantages of FastDigest enzymes lie in their enhanced performance, which translates to significant time savings and a more streamlined workflow.

Performance Metric	FastDigest Enzymes	Conventional Restriction Enzymes
Single Digest Time	5-15 minutes for complete digestion of plasmid, genomic, and PCR product DNA.[1][2]	1 hour to overnight is the standard incubation time.
Double Digest Workflow	Simultaneous digestion in a single tube with a universal buffer for all enzymes.[5]	Often requires sequential digestion if the enzymes are not compatible in a single buffer, involving intermediate purification steps.[4][6]
Buffer Compatibility	100% activity for all 176 FastDigest enzymes in the universal FastDigest buffer.[10]	Requires a system of multiple buffers (e.g., NEB's 4-buffer system) with varying enzyme efficiencies.[6]
Digestion Efficiency	High efficiency, with complete digestion observed in as little as 5 minutes.[3]	Efficiency can vary depending on the enzyme, buffer, and DNA substrate. Incomplete digestion can be an issue.
Star Activity	Significantly reduced due to short incubation times and optimized buffer composition. [1][4]	A known risk, especially with long incubation times, high glycerol concentrations, or non-optimal buffer conditions. [4][7][8][9]

A direct comparison of digestion efficiency shows that FastDigest enzymes can achieve complete digestion much faster than their conventional counterparts. In a comparison with New England Biolabs (NEB) enzymes, FastDigest enzymes showed more efficient plasmid DNA digestion in approximately 15 minutes.[3]

## Experimental Protocols

## Time-Course Digestion for Efficiency Comparison

This protocol allows for a direct comparison of the time required for complete digestion between a FastDigest and a conventional restriction enzyme.

### Materials:

- Plasmid DNA (e.g., pUC19) at a concentration of 1 µg/µL
- FastDigest Enzyme (e.g., FastDigest EcoRI) and 10X FastDigest Buffer
- Conventional Enzyme (e.g., EcoRI from a different supplier) and its recommended 10X reaction buffer
- Nuclease-free water
- Agarose gel (1%) with a DNA stain
- DNA ladder
- Incubator or water bath at 37°C
- Gel electrophoresis system

### Methodology:

- Reaction Setup: Prepare two sets of reaction mixtures, one for the FastDigest enzyme and one for the conventional enzyme. For each set, prepare enough master mix for several time points (e.g., 5, 15, 30, and 60 minutes).
  - FastDigest Reaction (20 µL):
    - 1 µg Plasmid DNA (1 µL)
    - 2 µL 10X FastDigest Buffer
    - 1 µL FastDigest Enzyme
    - 16 µL Nuclease-free water

- Conventional Reaction (50  $\mu$ L):
  - 1  $\mu$ g Plasmid DNA (1  $\mu$ L)
  - 5  $\mu$ L 10X Reaction Buffer
  - 1  $\mu$ L Conventional Enzyme (typically 10-20 units)
  - 43  $\mu$ L Nuclease-free water
- Incubation: Incubate both sets of reactions at 37°C.
- Time Points: At each designated time point (5, 15, 30, and 60 minutes), remove an aliquot from each reaction and stop the reaction by adding a loading dye with a stop solution (e.g., EDTA).
- Gel Electrophoresis: Load the samples from each time point, along with an undigested plasmid control and a DNA ladder, onto a 1% agarose gel.
- Analysis: Visualize the DNA bands under UV or blue light. Complete digestion is indicated by the disappearance of the supercoiled and nicked plasmid bands and the appearance of the linearized plasmid band at the correct size.

## Double Digest Efficiency: Simultaneous vs. Sequential

This protocol compares the efficiency and workflow of a double digest using the FastDigest system versus the conventional sequential digestion method.

### Materials:

- Plasmid DNA with recognition sites for two different restriction enzymes
- FastDigest Enzymes (e.g., FastDigest EcoRI and FastDigest HindIII) and 10X FastDigest Buffer
- Conventional Enzymes (e.g., EcoRI and HindIII) and their respective recommended buffers
- DNA purification kit (for the sequential digest)

- Other materials as listed in the time-course protocol

#### Methodology:

##### Part A: FastDigest Simultaneous Double Digest

- Reaction Setup (20  $\mu$ L):
  - 1  $\mu$ g Plasmid DNA (1  $\mu$ L)
  - 2  $\mu$ L 10X FastDigest Buffer
  - 1  $\mu$ L FastDigest EcoRI
  - 1  $\mu$ L FastDigest HindIII
  - 15  $\mu$ L Nuclease-free water
- Incubation: Incubate at 37°C for 15 minutes.
- Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

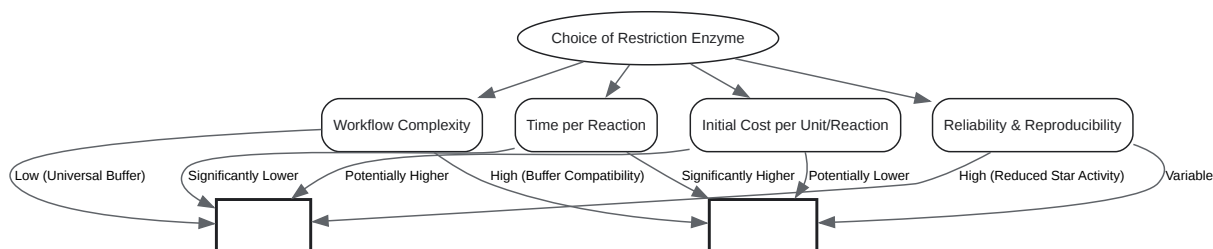
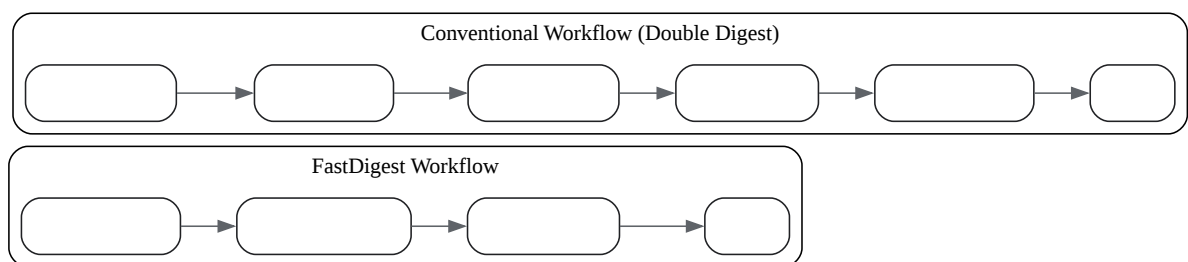
##### Part B: Conventional Sequential Double Digest

- First Digestion: Set up the digestion for the first enzyme in its optimal buffer and incubate for 1 hour at 37°C.
- Purification: Purify the digested DNA using a DNA purification kit to remove the first enzyme and its buffer.
- Second Digestion: Set up the second digestion with the purified DNA, the second enzyme, and its optimal buffer. Incubate for 1 hour at 37°C.
- Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

Comparison: Compare the results from both methods, noting the differences in workflow complexity, time, and the final digested product on the gel.

## Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow and the logical considerations in choosing between FastDigest and conventional enzymes.



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## References



- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. nsk.dia-m.ru [nsk.dia-m.ru]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Star activity - Wikipedia [en.wikipedia.org]
- 8. neb.com [neb.com]
- 9. Restriction Enzyme Digestion | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
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